2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyranochromene core with various substituents, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps. One common method starts with the reaction of phloroglucinol with appropriate aldehydes under acidic conditions to form the chromene core . This is followed by the introduction of methoxy and methyl groups through various substitution reactions. The final product is obtained after purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with various molecular targets and pathways. In cancer cells, it may induce apoptosis by activating caspases and disrupting mitochondrial function . The compound can also inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and trimethyl groups enhance its stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H20O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C22H20O5/c1-11-9-18-20(12(2)13(3)22(24)27-18)21-19(11)15(23)10-17(26-21)14-7-5-6-8-16(14)25-4/h5-9,17H,10H2,1-4H3 |
InChI Key |
BSWHRZPRNRAKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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